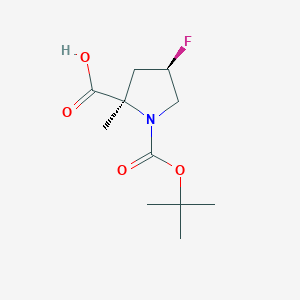

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Chemical Reactions Analysis

Types of Reactions: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

Substitution: Trimethylsilyl iodide and methanol are used for Boc deprotection.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .

Scientific Research Applications

Chemistry: In chemistry, (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a protected intermediate that can be selectively deprotected under mild conditions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides a temporary protection for the amine group, allowing for selective reactions at other sites .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique structural properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyloxycarbonyl-protected amino acids: These compounds also feature a Boc group protecting the amine, making them useful intermediates in peptide synthesis.

tert-Butyloxycarbonyl-protected piperazines: These compounds are used in the synthesis of various organic molecules and have similar protective properties.

Uniqueness: (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized synthetic applications .

Biological Activity

The compound (2R,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. This article delves into its biological activity, focusing on its role in antiviral applications and as a precursor for direct Factor Xa inhibitors.

Chemical Structure and Properties

The molecular formula of this compound is C10H17FNO5, with a molecular weight of 231.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in synthetic pathways.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including this compound. In particular, this compound serves as an important intermediate in the synthesis of eribaxaban, a direct Factor Xa inhibitor that exhibits significant anticoagulant activity. Eribaxaban has been shown to effectively prevent venous thromboembolism (VTE) in patients undergoing total knee replacement surgery .

Table 1: Biological Activity Overview

| Activity Type | Compound Name | Mechanism of Action | References |

|---|---|---|---|

| Antiviral | This compound | Intermediate for eribaxaban synthesis | |

| Anticoagulant | Eribaxaban | Direct inhibition of Factor Xa |

Synthesis and Derivatives

The synthesis of this compound involves several steps that utilize various reagents and conditions to ensure high yield and purity. This compound can be further modified to create derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Study: Eribaxaban Synthesis

Eribaxaban is synthesized from pyrrolidine derivatives like this compound through a series of reactions that include acylation and fluorination steps. Clinical trials have demonstrated its efficacy in reducing the incidence of VTE without the need for routine monitoring .

Research Findings

Research has shown that compounds similar to this compound exhibit varying degrees of biological activity depending on their structural modifications. For instance, modifications to the fluorine substituent can significantly impact the binding affinity to target proteins such as Factor Xa.

Table 2: Comparison of Pyrrolidine Derivatives

Properties

Molecular Formula |

C11H18FNO4 |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

(2R,4R)-4-fluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11-/m1/s1 |

InChI Key |

AMYPRFPCITYLTA-RDDDGLTNSA-N |

Isomeric SMILES |

C[C@@]1(C[C@H](CN1C(=O)OC(C)(C)C)F)C(=O)O |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.